5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6-2-8(16-9(6)10(14)15)5-13-4-7(11)3-12-13/h2-4H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCLQBADVCRIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CN2C=C(C=N2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole and furan components. One common approach is to first synthesize 4-bromo-1H-pyrazole and then introduce the methylfuran-2-carboxylic acid moiety through a series of reactions, including halogenation, alkylation, and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antileishmanial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromo-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. The furan ring may also play a role in the compound's biological activity by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s analogs differ in substituents on the pyrazole ring, functional groups on the furan, and linker modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogs
Functional Implications of Substituents
- Pyrazole Modifications: Bromine: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Difluoromethyl Groups (CAS 1006320-27-9): Increase lipophilicity and resistance to oxidative degradation .
- Carboxylic Acid vs. Ester: The carboxylic acid group (target compound) enhances hydrogen-bonding capacity, improving solubility in polar solvents, while esters (e.g., CAS 1260379-32-5) may act as prodrugs with better membrane permeability .
- Linker Variations: Methylene Bridge: Provides rigidity in the target compound compared to the flexible propanoate linker in methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate .
Biologische Aktivität
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid is a compound that integrates a bromo-substituted pyrazole and a methylated furan structure. This unique combination endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid is with a molecular weight of 285.09 g/mol. The compound features a distinctive structural arrangement that facilitates its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-bromopyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid |
| Molecular Weight | 285.09 g/mol |
| CAS Number | 1183176-76-2 |
| InChI Key | SZGFEAKKWQVAPU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromo-substituted pyrazole moiety can bind to specific active sites on proteins, potentially inhibiting their activity or altering their function. The furan ring may also contribute to the compound's overall bioactivity by participating in hydrogen bonding or π-stacking interactions with biomolecules.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit considerable antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains such as E. coli and Staphylococcus aureus. For instance, some pyrazole derivatives have shown inhibition rates comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well documented. In studies utilizing carrageenan-induced paw edema models, compounds similar to 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid showed significant inhibition of inflammation markers, demonstrating effectiveness comparable to established anti-inflammatory drugs like diclofenac .
Antimalarial and Antileishmanial Potential
This compound has been investigated for its potential as an antimalarial and antileishmanial agent. Preliminary studies suggest that it may interfere with the lifecycle of Plasmodium species (malaria) and Leishmania species (leishmaniasis), although further research is required to elucidate the precise mechanisms involved .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Anti-inflammatory Study : A series of synthesized pyrazole derivatives were tested for their anti-inflammatory activity using the carrageenan-induced edema model. One derivative exhibited over 84% inhibition compared to diclofenac's 86% inhibition, indicating strong anti-inflammatory potential .
- Antimicrobial Testing : In vitro studies demonstrated that certain pyrazole compounds inhibited the growth of resistant bacterial strains, showcasing their potential as new therapeutic agents against antibiotic-resistant infections .
Comparative Analysis
When compared with other bromo-substituted pyrazoles, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid stands out due to its unique combination of functional groups which enhances its reactivity and biological activity.
Q & A
Basic: How can the synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-methylfuran-2-carboxylic acid be optimized for higher yield?
Methodological Answer:
Optimization typically involves a multi-step approach:
- Step 1: Use coupling reagents like Oxyma in a DCM/DMF solvent system (1:1 ratio) to enhance reaction efficiency and reduce side products .
- Step 2: Control temperature (e.g., reflux in ethanol) to stabilize intermediates and minimize decomposition .
- Step 3: Purify via column chromatography using gradient elution (hexane/ethyl acetate) to isolate the target compound from unreacted starting materials .
- Validation: Monitor reaction progress with TLC or HPLC to adjust conditions in real time .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
A combination of analytical methods ensures structural fidelity:
- NMR Spectroscopy: Assign peaks for the bromopyrazole (δ 7.8–8.2 ppm) and furan carboxylic acid (δ 6.2–6.8 ppm) moieties .
- X-ray Crystallography: Resolve bond lengths and angles, particularly the pyrazole-furan junction, to confirm stereochemistry .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 355.02 for C₁₁H₁₀BrN₂O₃) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) require:
- Comparative Assays: Test the compound and its analogs (e.g., 4-chloro or 4-fluoro derivatives) under standardized conditions to isolate substituent effects .
- Structural Analysis: Use computational docking to identify binding site variations (e.g., bromo vs. chloro groups altering steric hindrance) .
- Dose-Response Studies: Establish EC₅₀ curves to differentiate activity thresholds across assays .
Advanced: What computational strategies predict the compound’s interaction with target enzymes?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2), focusing on the bromopyrazole moiety’s role in hydrogen bonding .
- MD Simulations: Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .
- QM/MM Calculations: Analyze electron density maps to predict reactive sites for derivatization .
Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?
Methodological Answer:
- Impurity 1: Unreacted 4-bromo-1H-pyrazole due to incomplete coupling. Mitigation: Increase equivalents of coupling agent (e.g., DCC) and extend reaction time .
- Impurity 2: Hydrolyzed furan ester. Mitigation: Use anhydrous solvents (e.g., DMF) and inert atmosphere .
- Detection: Employ reverse-phase HPLC with a C18 column (λ = 254 nm) to quantify impurities .
Advanced: How can reaction kinetics for derivatization (e.g., esterification) of this compound be studied?
Methodological Answer:
- Kinetic Profiling: Use UV-Vis spectroscopy to monitor esterification (e.g., at λ = 320 nm for furan-carboxylic acid intermediates) .
- Variable-Temperature Studies: Calculate activation energy (Eₐ) via Arrhenius plots under controlled temperatures (25–80°C) .
- Mechanistic Probes: Isotope labeling (e.g., ¹⁸O in carboxylic acid) to track nucleophilic attack pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
